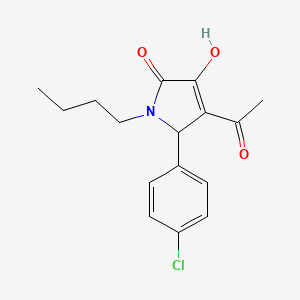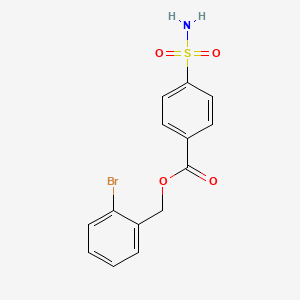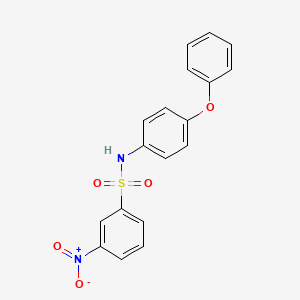![molecular formula C16H14N2O4 B5090098 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It may also induce apoptosis in cancer cells by generating reactive oxygen species and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has low toxicity and does not cause significant damage to normal cells. It has been found to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have antibacterial and antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its low toxicity. It can be used in various concentrations without causing significant harm to cells. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Another potential direction is its use as an antibacterial and antifungal agent. Studies can be conducted to explore its mechanism of action and potential applications in treating infections. Additionally, its potential as an anticancer agent can be further investigated, including its effectiveness in combination with other drugs and its potential for targeted drug delivery.
Méthodes De Synthèse
The synthesis of 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves a multistep process that includes the reaction of 2-nitrobenzaldehyde and cyclopentanone in the presence of a catalyst, followed by cyclization and reduction. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been explored for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment.
Propriétés
IUPAC Name |
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15-13-9-5-6-10(8-7-9)14(13)16(20)17(15)11-3-1-2-4-12(11)18(21)22/h1-6,9-10,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIYHOXVZRXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)